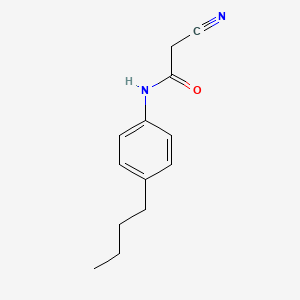
N-(4-butylphenyl)-2-cyanoacetamide
Vue d'ensemble
Description
N-(4-butylphenyl)-2-cyanoacetamide is a chemical compound that belongs to the class of cyanoacetamides, which are known for their utility in the synthesis of various heterocyclic compounds. While the specific compound N-(4-butylphenyl)-2-cyanoacetamide is not directly mentioned in the provided papers, the general class of cyanoacetamides is well-represented, indicating the importance of these compounds in synthetic organic chemistry. Cyanoacetamides serve as key intermediates in the construction of complex molecular architectures, often found in biologically active molecules and materials with unique physical properties.
Synthesis Analysis
The synthesis of cyanoacetamide derivatives typically involves the acylation of amines or the reaction of cyanoacetic acid derivatives with various electrophiles. For instance, the synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was achieved through the acylation of an amine using trifluoroacetic anhydride, showcasing the versatility of cyanoacetamides in forming diverse structures . Similarly, the transmonocyanoacetylation of phenylenediamines provided an efficient route to N-(aminophenyl)-2-cyanoacetamides, demonstrating the reactivity of these compounds under mild conditions .
Molecular Structure Analysis
The molecular structure of cyanoacetamide derivatives is often confirmed using various analytical techniques such as IR, NMR, MS, and X-ray crystallography. For example, the crystal structure of a related compound was determined by X-ray diffraction, revealing the conformation of the cyclohexene ring and the planarity of the thiophene ring . These structural analyses are crucial for understanding the reactivity and properties of cyanoacetamide derivatives.
Chemical Reactions Analysis
Cyanoacetamide derivatives are reactive intermediates that can undergo a variety of chemical transformations. They can react with different electrophiles, such as carbonyl, acyl chloride, and isothiocyanate derivatives, to yield a series of novel cyanoacetamide derivatives . Additionally, they can be used to synthesize heterocyclic derivatives comprising various ring systems, as demonstrated by the synthesis of compounds containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . These reactions often involve regioselective attacks and cyclization processes, highlighting the synthetic utility of cyanoacetamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetamide derivatives are influenced by their molecular structure. The presence of the cyano group and the acetamide moiety imparts certain characteristics such as polarity and the potential for hydrogen bonding, which can affect solubility, melting points, and reactivity. The characterization of these compounds typically involves elemental analysis, IR, and NMR spectroscopy, which provide insights into their structural features and physical properties . The stability of these compounds under various conditions is also an important aspect of their chemical properties, as seen in the case of the 4-cyano-2-butenyl group, which is stable to acidic conditions and can be removed under mild conditions .
Applications De Recherche Scientifique
1. White-light-emitting organic electroluminescent devices
- Application Summary: Poly-TPD is used as a single emitting layer in white organic light-emitting diodes (WOLEDs). The emission of white light is achieved by combining monomer emission, excimer, and electromer emission observed from poly-TPD .
- Methods of Application: Double electron transport layer with appropriate thickness 1,3,5-tris (1-phenyl-1H-benzimidazol-2-yl) benzene (TPBi) (30 nm) and tris (8-hydroxyquinolato) aluminum (Alq3) (20 nm) were introduced to improve the performance of WOLEDs .
- Results: The brightness reached 1000 cd/m² at 22 V with an efficiency of 1.0 cd/A .
2. Charge Carrier Mobility in Poly-TPD Composites
- Application Summary: Poly-TPD is used in composites with PCBM and copper (II) pyropheophorbide derivative (Cu-PP). The charge carrier mobility in these composites was investigated .
- Methods of Application: The composites were developed and their charge carrier mobility was investigated in thin films of the poly-TPD and Cu-PP composites .
- Results: In the ternary poly-TPD:PCBM:Cu-PP composite, the electron and hole mobilities are the most balanced compared to binary composites and the photoconductivity is enhanced due to the sensitization by Cu-PP in blue and red spectral ranges .
3. Optoelectronic Properties and Excitation Energy Transfer
- Application Summary: Poly-TPD is used in hybrid thin films with laser dye Fluorol 7GA (F7GA) prepared via solution blending technique .
- Methods of Application: The hybrid thin films were prepared via a solution blending technique .
- Results: The research on the optoelectronic and energy transfer properties of these hybrid thin films was presented .
4. Photodetectors
- Application Summary: Poly-TPD composites with PCBM and copper (II) pyropheophorbide derivative (Cu-PP) were developed. These new composites are promising for use in the development of photodetectors .
- Methods of Application: In thin films of the poly-TPD and Cu-PP composites, the charge carrier mobility was investigated for the first time .
- Results: In the ternary poly-TPD:PCBM:Cu-PP composite, the electron and hole mobilities are the most balanced compared to binary composites and the photoconductivity is enhanced due to the sensitization by Cu-PP in blue and red spectral ranges .
5. Perovskite Solar Cells
- Application Summary: Poly-TPD is used in perovskite solar cells (PSCs) to reduce the level of defect-states present at the perovskite and hole transporting layer interface .
- Methods of Application: The perovskite surfaces were treated with poly-TPD molecules. This strategy significantly suppresses the defect-mediated non-radiative recombination in the ensuing devices and prevents the penetration of degrading agents into the inner layers by passivating the perovskite surface and grain boundaries .
- Results: Suppressed non-radiative recombination and improved interfacial hole extraction result in PSCs with stabilized efficiency exceeding 21% with negligible hysteresis . Moreover, ultra-hydrophobic poly-TPD passivant considerably alleviates moisture penetration, showing retention of initial efficiencies after 300 h storage at high relative humidity of 80% .
6. Organic Electronics
- Application Summary: Poly-TPD is used in the field of organic electronics due to its excellent hole transport properties . The hole mobility in thin polymer layers was reported in the order of (1 ÷ 2) × 10 −3 cm 2 V −1 s −1 .
- Methods of Application: The hole mobility in thin polymer layers was investigated .
- Results: The hole mobility in thin polymer layers was reported in the order of (1 ÷ 2) × 10 −3 cm 2 V −1 s −1 .
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken while handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, potential applications, and any unanswered questions about its properties or behavior.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14/h5-8H,2-4,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUGXSLBLAYKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297519 | |
| Record name | N-(4-Butylphenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-cyanoacetamide | |
CAS RN |
54153-20-7 | |
| Record name | N-(4-Butylphenyl)-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54153-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Butylphenyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



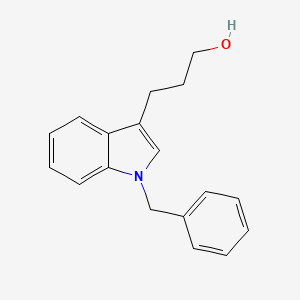
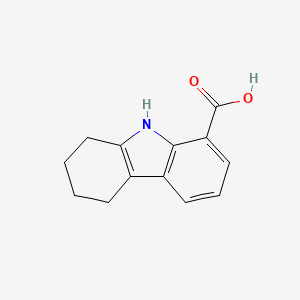
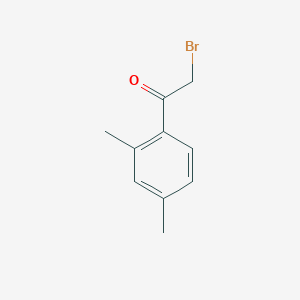
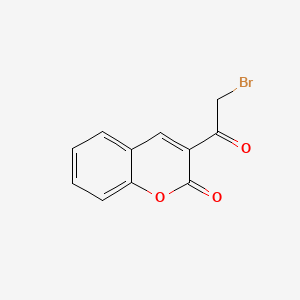
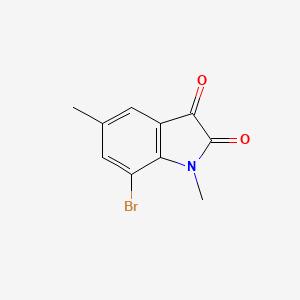
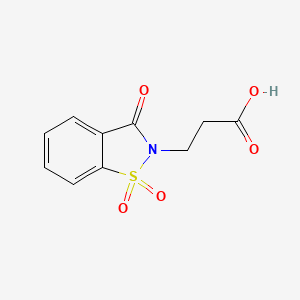
![3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1271228.png)

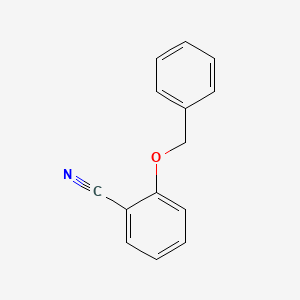
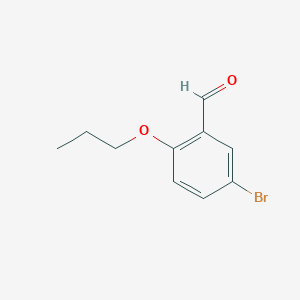
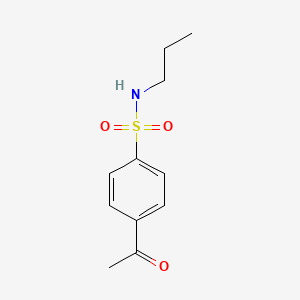
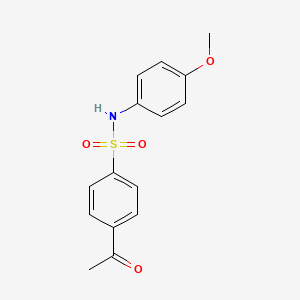
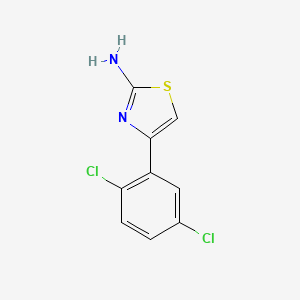
![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)